molecular formula C8H12N2O B2833324 (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine CAS No. 1501681-14-6

(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine

Cat. No. B2833324
CAS RN: 1501681-14-6
M. Wt: 152.197
InChI Key: ROBNALPUKJVGAG-UHFFFAOYSA-N
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Description

“(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine” is a chemical compound with the IUPAC name 1-(3-cyclobutylisoxazol-4-yl)methanamine . It has a molecular weight of 152.2 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4,9H2 . This indicates that the compound has a five-membered ring structure with one nitrogen and one oxygen atom.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 152.2 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Transfer Hydrogenation Reactions

  • Application : In a study on transfer hydrogenation reactions, derivatives of oxazolyl methanamine, similar to (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine, were used to synthesize N-heterocyclic ruthenium(II) complexes. These complexes demonstrated high efficiency in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency (TOF) values (Karabuğa et al., 2015).

Antitubercular Activity

  • Application : Compounds structurally similar to this compound have shown promise in the treatment of tuberculosis. A study synthesized and evaluated oxazolyl thiosemicarbazones for activity against Mycobacterium tuberculosis, with some compounds demonstrating significant in vitro and in vivo activity (Sriram et al., 2006).

Synthesis of Quinoline Derivatives

  • Application : Research involving quinoline derivatives, which include oxazolyl methanamine compounds, focused on their antibacterial and antifungal activities. These compounds were found to have moderate to very good antimicrobial activities against pathogenic strains (Thomas et al., 2010).

Synthesis of Piperidines

  • Application : In asymmetric synthesis research, oxazolopiperidine derivatives were used for synthesizing 2-(1-aminoalkyl) piperidines, demonstrating the utility of these compounds in the preparation of complex chemical structures (Froelich et al., 1996).

Catalysis in Huisgen 1,3-Dipolar Cycloadditions

  • Application : A study on catalysis used a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, similar to this compound, for Huisgen 1,3-dipolar cycloadditions. This demonstrated the role of such compounds in facilitating efficient and selective chemical reactions (Ozcubukcu et al., 2009).

Novel Antimycobacterial Thiourea Compounds

  • Application : Novel thiourea compounds containing an oxazolyl group were synthesized and evaluated for their antimycobacterial activities. One particular compound showed high activity and selectivity against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H314 and H335 . These indicate that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

(3-cyclobutyl-1,2-oxazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBNALPUKJVGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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